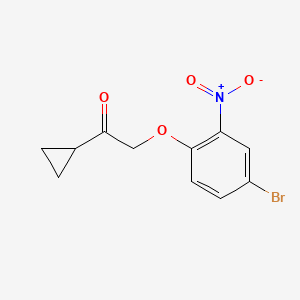

2-(4-Bromo-2-nitrophenoxy)-1-cyclopropylethanone

CAS No.:

Cat. No.: VC13481786

Molecular Formula: C11H10BrNO4

Molecular Weight: 300.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO4 |

|---|---|

| Molecular Weight | 300.10 g/mol |

| IUPAC Name | 2-(4-bromo-2-nitrophenoxy)-1-cyclopropylethanone |

| Standard InChI | InChI=1S/C11H10BrNO4/c12-8-3-4-11(9(5-8)13(15)16)17-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2 |

| Standard InChI Key | MGAYONGPVRSONM-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

| Canonical SMILES | C1CC1C(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three primary components:

-

Phenoxy group: A benzene ring substituted with bromine (Br) at position 4 and a nitro group (-NO₂) at position 2.

-

Ethanone backbone: A carbonyl group (C=O) bonded to a cyclopropyl ring.

-

Ether linkage: An oxygen atom connecting the phenoxy group to the ethanone moiety.

The molecular formula is C₁₁H₁₀BrNO₄, with a calculated molecular weight of 308.11 g/mol. The cyclopropyl ring introduces steric strain, potentially influencing reactivity and conformational stability .

Spectral Signatures

While experimental spectral data for this compound are unavailable, analogous structures provide benchmarks:

-

IR Spectroscopy: Expected peaks include C=O stretching (~1700 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) .

-

NMR: The cyclopropyl protons would appear as a multiplet near δ 1.0–1.5 ppm, while aromatic protons adjacent to Br and NO₂ groups would show deshielding (δ 7.5–8.5 ppm) .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

-

Phenolic precursor: 4-Bromo-2-nitrophenol (CAS 7693-52-9) serves as the starting material.

-

Ethanone component: 1-Cyclopropylethanone or its halo derivative (e.g., bromoethanone) reacts with the phenoxide ion.

Stepwise Synthesis Protocol

-

Generation of phenoxide ion:

-

Etherification:

-

Work-up:

Yield Optimization:

-

Temperature control: Maintaining reflux temperatures prevents side reactions like nitro group reduction .

-

Catalysts: Phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency .

Physicochemical Properties

Physical State and Solubility

-

Appearance: Likely a yellow to light brown crystalline solid, based on related bromonitrophenoxy compounds .

-

Melting point: Estimated range: 90–110°C (lower than 4-bromo-2-nitrophenol’s 125°C due to the ethanone group) .

-

Solubility:

Solvent Solubility (mg/mL) Ethyl acetate 15–20 Chloroform 10–15 Water <0.1

Reactivity and Functional Applications

Chemical Reactivity

-

Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling further functionalization (e.g., amide coupling) .

-

Bromine displacement: Suzuki-Miyaura cross-coupling with aryl boronic acids introduces diverse aryl groups .

Pharmaceutical Relevance

-

Antiplatelet agents: Analogous brominated ethanones (e.g., Prasugrel intermediates) inhibit platelet aggregation .

-

EPAC inhibitors: Nitroaromatic compounds modulate cyclic AMP signaling pathways, relevant in diabetes and cancer .

Industrial and Research Applications

Intermediate in Drug Synthesis

-

Anticoagulants: Serves as a precursor to P2Y₁₂ receptor antagonists (e.g., analogues of Prasugrel) .

-

Anticancer agents: Nitro groups enhance DNA alkylation capacity in chemotherapeutics .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume